molecular formula C30H28BrN3O4S B296980 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

Cat. No. B296980
M. Wt: 606.5 g/mol
InChI Key: BKYHGXKCBAWILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines, which play roles in immune and inflammatory responses. BMS-986165 has shown promise in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide prevents the activation of downstream signaling pathways, which can lead to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.

Advantages and Limitations for Lab Experiments

One advantage of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its specificity for the TYK2 enzyme, which can reduce the potential for off-target effects. However, one limitation of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide research include clinical trials for the treatment of autoimmune diseases, as well as further preclinical studies to investigate its potential for other indications. In addition, studies to investigate the potential for combination therapy with other immune-modulating agents are also warranted.

Synthesis Methods

The synthesis of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide involves several steps, starting with the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-methylbenzenesulfonamide. This intermediate is then reacted with N-(2-phenylethyl)benzamide and acetic anhydride to form the final product, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide.

Scientific Research Applications

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been studied in preclinical models for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In a mouse model of psoriasis, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce kidney inflammation and improve kidney function. In a mouse model of inflammatory bowel disease, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce intestinal inflammation and improve intestinal pathology.

properties

Molecular Formula

C30H28BrN3O4S

Molecular Weight

606.5 g/mol

IUPAC Name

2-[[2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C30H28BrN3O4S/c1-22-14-16-26(17-15-22)39(37,38)34(25-11-7-10-24(31)20-25)21-29(35)33-28-13-6-5-12-27(28)30(36)32-19-18-23-8-3-2-4-9-23/h2-17,20H,18-19,21H2,1H3,(H,32,36)(H,33,35)

InChI Key

BKYHGXKCBAWILB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.